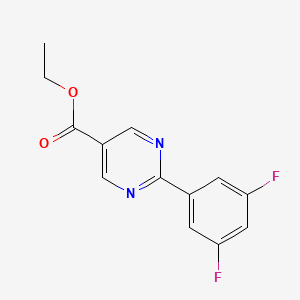

Ethyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate

Beschreibung

Ethyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate is a fluorinated pyrimidine derivative characterized by a pyrimidine core substituted at the 2-position with a 3,5-difluorophenyl group and at the 5-position with an ethyl carboxylate ester.

Eigenschaften

Molekularformel |

C13H10F2N2O2 |

|---|---|

Molekulargewicht |

264.23 g/mol |

IUPAC-Name |

ethyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C13H10F2N2O2/c1-2-19-13(18)9-6-16-12(17-7-9)8-3-10(14)5-11(15)4-8/h3-7H,2H2,1H3 |

InChI-Schlüssel |

MUYZQRGAXKNRKN-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CN=C(N=C1)C2=CC(=CC(=C2)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-difluoroaniline with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

Substitution: Nucleophiles like amines in solvents such as ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Synthesis of Ethyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrimidine ring and subsequent functionalization. A common synthetic route may involve:

- Formation of Pyrimidine Ring : Utilizing starting materials such as ethyl acetoacetate and 3,5-difluorobenzaldehyde.

- Carboxylation : Introducing a carboxylate group through various methods including carbon dioxide insertion or via carboxylic acid derivatives.

The reaction conditions often require specific solvents (e.g., DMF or DMSO) and catalysts to optimize yield and purity.

Biological Activities

This compound has been evaluated for various biological activities, particularly its anticancer properties and anti-inflammatory effects.

Anticancer Properties

Research has shown that this compound exhibits significant cytotoxicity against several cancer cell lines. The mechanism is primarily attributed to:

- Inhibition of Ecto-5'-nucleotidase : This enzyme plays a crucial role in nucleotide metabolism, and its inhibition can lead to reduced proliferation of cancer cells.

- Induction of Apoptosis : Studies indicate that treatment with this compound can trigger programmed cell death pathways in malignant cells.

Table 1: Summary of Anticancer Activities

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated potential as an anti-inflammatory agent:

- Lipoxygenase Inhibition : The compound has shown inhibitory effects on lipoxygenase enzymes, which are involved in the inflammatory response. In vitro studies report inhibition rates ranging from 60% to 80%, suggesting its utility in treating inflammatory conditions.

Table 2: Summary of Anti-inflammatory Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Lipoxygenase Inhibition | Reduces leukotriene synthesis | |

| Anti-inflammatory Effects | Modulates immune response |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines (e.g., breast and lung cancer) showed that treatment with this compound resulted in a significant decrease in cell viability compared to control groups.

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential use for inflammatory diseases.

Wirkmechanismus

The mechanism of action of Ethyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, such as the NF-kB inflammatory pathway, to exert its effects. These interactions are often studied using techniques like molecular docking and biochemical assays .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in fluorine substitution patterns, core heterocycles, or functional groups. Key comparisons are summarized below:

Table 1: Structural Comparison of Ethyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate with Analogous Compounds

Electronic and Physicochemical Properties

- Fluorine Substitution : The 3,5-difluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to analogs with 3,5-bis(trifluoromethyl)phenyl groups, which exhibit stronger electron withdrawal and higher lipophilicity .

Table 2: Inferred Property Comparison

| Property | Target Compound | Ethyl 2-(3,5-difluorophenyl)-2-oxoacetate | Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-... |

|---|---|---|---|

| LogP (Lipophilicity) | Moderate (~2.5–3.5)* | Lower (~1.5–2.5)* | Higher (~4.0–5.0)* |

| Aromatic Stacking Potential | High (pyrimidine core) | Low | Moderate (saturated ring) |

| Metabolic Stability | Likely stable (C-F bonds) | Less stable (ester hydrolysis) | Variable (trifluoromethyl groups) |

*Estimated based on substituent contributions.

Biologische Aktivität

Ethyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound, summarizing key research findings and case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step synthetic routes including condensation reactions and cyclization processes. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, highlighting its potential in various therapeutic areas:

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC50 values in the low micromolar range against human lung adenocarcinoma (A549) cells. This compound is hypothesized to exert similar effects due to structural analogies with established anticancer agents .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | TBD |

| Related Pyrimidine Derivative | HeLa (Cervical) | 12.4 |

| Related Pyrimidine Derivative | CaCo-2 (Colon) | 9.7 |

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have been extensively studied. This compound may exhibit activity against both Gram-positive and Gram-negative bacteria. In vitro assays have shown promising results against multidrug-resistant strains, suggesting a potential role in combating antibiotic resistance .

Table 2: Antimicrobial Activity Data

| Compound | Pathogen | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Related Compound | Escherichia coli | 50 |

| Related Compound | Klebsiella pneumoniae | 75 |

Case Studies

- Anticancer Study : A study evaluating the effects of various pyrimidine derivatives on A549 cells revealed that compounds with similar structural motifs to this compound exhibited significant cytotoxicity, with mechanisms likely involving apoptosis induction and cell cycle arrest .

- Antimicrobial Study : Another investigation focused on the antimicrobial efficacy of pyrimidine derivatives against resistant bacterial strains found that certain analogs displayed MIC values comparable to existing antibiotics, indicating the potential of this compound in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.